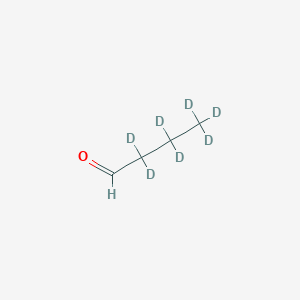

N-Butyraldehyde-2,2,3,3,4,4,4-d7

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8O |

|---|---|

Molecular Weight |

79.15 g/mol |

IUPAC Name |

2,2,3,3,4,4,4-heptadeuteriobutanal |

InChI |

InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D3,2D2,3D2 |

InChI Key |

ZTQSAGDEMFDKMZ-NCKGIQLSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C=O |

Canonical SMILES |

CCCC=O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Fidelity of N Butyraldehyde 2,2,3,3,4,4,4 D7

Advanced Synthetic Routes for Deuterated N-Butyraldehyde Analogues

The synthesis of N-Butyraldehyde with a fully deuterated alkyl chain (positions 2, 3, and 4) requires precise and sophisticated chemical methods. Direct deuteration of n-butyraldehyde is challenging due to the reactivity of the aldehyde group and the relative inertness of the alkyl C-H bonds. Therefore, advanced strategies are employed that either activate these C-H bonds for exchange or build the molecule from already deuterated precursors.

Deuteration via Targeted Carbon-Hydrogen Bond Activation (C-H/D Exchange)

Direct C-H activation on unactivated aliphatic positions for deuteration is a significant challenge in organic synthesis. However, strategies have been developed that utilize a temporary activating group to facilitate deuteration of an alkyl chain.

One such approach involves a copper-catalyzed deacylative deuteration. nih.govorganic-chemistry.orgacs.org In this method, a ketone precursor, such as 2-hexanone, which shares the butyl chain of the target molecule, can be used. The methyl ketone (acetyl) group acts as a traceless activating group. The process involves the condensation of the ketone with a ligand like N-methylpicolino-hydrazonamide (MPHA), followed by a copper-catalyzed C-C bond cleavage where deuterium (B1214612) from a source like D₂O is incorporated. nih.govorganic-chemistry.org While this method doesn't directly deuterate butyraldehyde (B50154), it represents a C-H activation strategy to produce a deuterated alkyl chain that could then be converted to the desired aldehyde.

Furthermore, α-deuteration of ketones can be achieved via hydrogen-deuterium exchange with D₂O using a catalyst, which could be a step in a multi-step synthesis to build the fully deuterated chain before conversion to the aldehyde functionality. nih.gov

Precursor-Based Synthesis with Deuterated Building Blocks

A more direct and common approach for synthesizing specifically labeled compounds like N-Butyraldehyde-2,2,3,3,4,4,4-d7 is to start with a commercially available or synthetically accessible deuterated precursor.

The most straightforward precursor would be n-butanol-d9 (CD₃CD₂CD₂CD₂OH). This fully deuterated alcohol can be oxidized to the corresponding aldehyde, N-Butyraldehyde-d8 (CD₃CD₂CD₂CDO). A subsequent controlled H/D exchange at the C-1 position, if needed, or careful choice of oxidation conditions can yield the desired this compound. The oxidation of n-butanol to n-butyraldehyde is a well-established industrial process, often employing catalysts based on copper or platinum. researchgate.netresearchgate.netrsc.org This method can be adapted for the deuterated analogue.

Another precursor-based route involves the reduction of a deuterated carboxylic acid derivative. For instance, deuterated butyric acid (CD₃CD₂CD₂COOH) or its ester can be reduced to the target aldehyde. This method is a classical approach to aldehyde synthesis and offers high control over the isotopic labeling of the final product.

| Precursor | Reaction | Product | Key Advantage |

| n-Butanol-d9 | Catalytic Oxidation | N-Butyraldehyde-d8 | High availability of precursor and efficient conversion. |

| Butyric acid-d7 | Selective Reduction | N-Butyraldehyde-d7 | Direct formation of the target isotopologue. |

Catalytic Strategies for Stereoselective and Regioselective Deuteration

Catalysis is central to achieving high selectivity in deuteration reactions. While many catalytic methods focus on the formyl (C-1) or α-position, some advanced strategies allow for deuteration along the alkyl chain.

As mentioned, copper-catalyzed redox-neutral deacylation provides a powerful tool for the site-specific and degree-controlled deuteration of alkyl groups. nih.govorganic-chemistry.orgacs.org This strategy is highly regioselective, allowing for the precise installation of deuterium atoms at specific positions within the alkyl chain by starting with an appropriately substituted ketone.

For precursor-based approaches, the choice of catalyst for the oxidation of deuterated n-butanol is critical to prevent unwanted side reactions or isotopic scrambling. Supported platinum nanoparticles and MnCo₂O₄ spinel oxides have been shown to be active and selective catalysts for the oxidation of n-butanol to butyraldehyde. researchgate.netrsc.orgnih.gov The reaction conditions, such as temperature and oxygen pressure, can be optimized to maximize the yield of the desired deuterated aldehyde. nih.gov

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the deuteration of the formyl C-H bond in aldehydes using D₂O as the deuterium source. nih.govresearchgate.net While this is not the primary goal for the synthesis of this compound, it highlights the diverse catalytic tools available for selective deuteration. A combination of strategies, for instance, using a deuterated precursor for the alkyl chain and then a specific catalyst for the terminal functional group transformation, offers a comprehensive approach to synthesizing complex isotopologues.

Rigorous Characterization of Deuterium Incorporation and Isotopic Purity

Once synthesized, the identity and purity of this compound must be unequivocally confirmed. High-resolution mass spectrometry and advanced nuclear magnetic resonance spectroscopy are the primary techniques for this purpose.

High-Resolution Mass Spectrometry for Isotopic Distribution Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the molecular weight of the synthesized compound with high accuracy, thereby confirming the number of incorporated deuterium atoms. It also allows for the quantification of isotopic purity by analyzing the relative intensities of the signals corresponding to different isotopologues (molecules with varying numbers of deuterium atoms).

For this compound, the monoisotopic mass of the unlabeled compound (d₀) is 72.0575 g/mol . Each incorporated deuterium atom increases the mass by approximately 1.0063 g/mol compared to a proton. HRMS can distinguish these small mass differences and provide a detailed isotopic distribution profile.

| Isotopologue | Formula | Exact Mass ( g/mol ) | Expected Observation |

| Unlabeled | C₄H₈O | 72.0575 | Should be minimal in a highly pure sample. |

| Target | C₄HD₇O | 79.1017 | Should be the most abundant species. |

| Over-deuterated | C₄D₈O | 80.1080 | Presence indicates deuteration at the C-1 position. |

Advanced Nuclear Magnetic Resonance Spectroscopy for Site-Specific Deuterium Localization (e.g., 2H NMR, 1H NMR, 13C NMR)

¹H NMR: In the ¹H NMR spectrum of a highly pure sample of this compound, the complex multiplets corresponding to the protons at positions C2, C3, and C4 in the unlabeled compound would be absent. The only significant signal would be a singlet for the aldehydic proton at C1 (around 9.7 ppm). The integration of any residual proton signals at the C2, C3, or C4 positions allows for a direct calculation of the isotopic purity at these sites.

²H NMR: Deuterium NMR (²H or D NMR) is the most direct method for observing the incorporated deuterium atoms. The spectrum would show distinct signals for the deuterons at the C2, C3, and C4 positions, confirming their location. The chemical shifts in the ²H NMR spectrum are identical to the corresponding proton chemical shifts in the ¹H NMR spectrum.

¹³C NMR: The ¹³C NMR spectrum provides further confirmation of deuteration. The signals for the deuterated carbons (C2, C3, and C4) will appear as multiplets due to coupling with deuterium (which has a nuclear spin of 1), instead of the simpler patterns seen in the proton-coupled spectrum of the unlabeled compound. Furthermore, there is a characteristic isotopic shift, where the deuterated carbons typically resonate at a slightly upfield (lower ppm) position compared to their protonated counterparts.

| Technique | Expected Result for this compound | Information Gained |

| ¹H NMR | Absence of signals for CH₂, CH₂, and CH₃ groups. Presence of CHO signal (~9.7 ppm). | Confirms removal of protons from the alkyl chain. |

| ²H NMR | Presence of signals corresponding to CD₂, CD₂, and CD₃ groups. | Directly confirms the sites of deuteration. |

| ¹³C NMR | Multiplets for C2, C3, and C4 due to C-D coupling. Isotopic upfield shift. | Confirms deuteration at specific carbon atoms. |

Elucidation of Reaction Mechanisms and Kinetic Isotope Effects with N Butyraldehyde 2,2,3,3,4,4,4 D7

Mechanistic Investigations of Aldehyde Transformations using Deuterium (B1214612) Labeling

Deuterium labeling studies provide a non-invasive method to trace the movement of atoms through a reaction sequence, offering direct evidence for proposed mechanistic pathways. researchgate.netacs.org The use of N-Butyraldehyde-2,2,3,3,4,4,4-d7 allows for precise tracking of the hydrogens at every position of the molecule, except for the aldehydic proton.

The aldol (B89426) condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, proceeding via the formation of an enolate intermediate. The use of aldehydes with deuterium at the α-position (the C2 position) is instrumental in verifying the role of enolate formation.

In a base-catalyzed aldol self-condensation of this compound, the first step involves the abstraction of an α-deuteron by a base to form a deuterated enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the deuterated aldehyde. Subsequent workup would lead to a β-hydroxy aldehyde product. Mass spectrometry or NMR analysis of the product and any unreacted starting material can reveal the extent of deuterium loss or exchange.

For instance, if the reaction is run in a protic solvent like water (H₂O), the abstraction of a deuteron (B1233211) from the α-position (C2) and subsequent protonation of the enolate intermediate by the solvent can lead to H/D exchange at that position. Observing the incorporation of hydrogen at the C2 position of the unreacted aldehyde provides direct evidence for the reversible formation of the enolate intermediate. libretexts.org

Table 1: Hypothetical Deuterium Tracing in the Aldol Condensation of N-Butyraldehyde-d7

| Step | Description | Expected Observation with N-Butyraldehyde-d7 | Mechanistic Insight |

| Enolate Formation | A base removes a deuteron from the α-carbon (C2). | Deuterium is transferred from the aldehyde to the base. If run in H₂O, H/D exchange may occur at the C2 position of the unreacted starting material. | Confirms that C-D bond cleavage at the α-position is the initiating step. |

| Nucleophilic Attack | The enolate attacks another aldehyde molecule. | The C2-deuterated enolate forms a new C-C bond, with the deuterons at C3 and C4 remaining intact. | Traces the origin of the carbon atoms in the final product skeleton. |

| Protonation | The resulting alkoxide is protonated by the solvent. | The hydroxyl group in the product will contain a proton (from the solvent), not a deuteron. | Demonstrates the role of the solvent as a proton source in the final step. |

This table illustrates the expected outcomes of an isotopic tracing experiment.

Distinguishing between the transfer of a hydride ion (H⁻), a proton (H⁺), or a hydrogen atom (H•) is critical for understanding redox and rearrangement reactions. Deuterium labeling is a primary tool for this analysis. nih.govrsc.org A hydride transfer consists of the movement of two electrons and a proton. nih.gov

Consider the reduction of an aldehyde to an alcohol. If a reagent delivers a hydride to the carbonyl carbon, using a deuteride (B1239839) source (e.g., NaBD₄) will result in a deuterium atom on the carbinol carbon of the resulting alcohol. Conversely, in a reaction involving proton-coupled electron transfer, the source of the deuterium can be traced to either the electron donor or the proton source (e.g., D₂O). nih.govacs.org

In catalytic reactions, intermediates are often short-lived and difficult to observe directly. Isotopic labeling with compounds like this compound can provide crucial evidence for the steps within a catalytic cycle. nih.gov For example, in amine-catalyzed reactions of aldehydes and ketones, hydrogen-deuterium exchange experiments are used to probe the formation of key intermediates like enamines or carbinolamines. mit.edunih.gov

If a catalytic step involves the cleavage of a C-D bond, performing the reaction with the deuterated substrate will result in a slower reaction rate compared to the non-deuterated substrate—a phenomenon known as the kinetic isotope effect (KIE). Observing a significant KIE when using N-Butyraldehyde-d7 would imply that the cleavage of a C-D bond at the 2, 3, or 4 position is involved in the rate-determining step of the catalytic cycle. researchgate.net This allows researchers to pinpoint the slowest, "bottleneck" step in the cycle, which is essential for catalyst optimization. nih.gov For example, N-heterocyclic carbene (NHC) catalysis can be used for hydrogen-deuterium exchange, demonstrating the reversible formation of intermediates. nih.gov

Quantitative Determination and Interpretation of Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is formally defined as the ratio of the rate constant of the reaction with the light isotope (k_L) to the rate constant with the heavy isotope (k_H). wikipedia.org For deuterium labeling, KIE = k_H/k_D. princeton.edu The magnitude of the KIE provides quantitative data about the rate-determining step of a reaction. nih.gov

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic label relative to the bond being broken or formed in the rate-determining step.

Primary KIE (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. dalalinstitute.com For C-H/C-D bonds, typical PKIE values (k_H/k_D) range from 2 to 8. pharmacy180.com A large PKIE (e.g., > 2) is strong evidence that the C-H bond is being cleaved in the slowest step of the reaction. For this compound, a large PKIE would only be observed if a C-D bond at position 2, 3, or 4 is broken in the rate-determining step, such as in an enolization reaction where the C2-D bond is cleaved.

Secondary KIE (SKIE): A secondary KIE occurs when the bond to the isotope is not broken in the rate-determining step, but the presence of the isotope still influences the reaction rate. princeton.edu SKIEs are typically smaller than PKIEs, with k_H/k_D values usually between 0.7 and 1.5. wikipedia.orgpharmacy180.com They arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state.

α-Secondary KIEs: Occur when the isotope is on the atom undergoing reaction (e.g., rehybridization). For an S_N1 reaction, where an sp³ carbon becomes sp², the k_H/k_D is typically normal ( > 1, around 1.1-1.2). For an S_N2 reaction, the effect is usually close to 1 or slightly inverse (< 1). wikipedia.org

β-Secondary KIEs: Occur when the isotope is on an adjacent atom. These effects are often attributed to hyperconjugation. libretexts.org

Table 2: Interpretation of Kinetic Isotope Effects (KIE) for Aldehyde Reactions

| KIE Type | Isotope Position Relative to Reaction | Typical k_H/k_D Value | Mechanistic Implication |

| Primary | Bond to isotope is broken/formed in RDS. | ~ 2 - 8 pharmacy180.com | C-H bond cleavage is part of the rate-determining step. |

| Secondary (α) | Isotope is on the carbon undergoing hybridization change. | > 1 (normal) for sp³ → sp²< 1 (inverse) for sp² → sp³ wikipedia.org | Indicates a change in bonding or coordination at the reaction center in the transition state. |

| Secondary (β) | Isotope is on the carbon adjacent to the reaction center. | > 1 (normal) | Often indicates hyperconjugative stabilization of the transition state. libretexts.org |

This table provides a general guide for interpreting KIE values.

The precise magnitude of a KIE can offer detailed information about the geometry and energy of the transition state. princeton.edu According to the Westheimer model, the maximum primary KIE occurs when the transition state is most symmetric—that is, when the hydrogen/deuterium atom is exactly halfway between the donor and acceptor atoms. princeton.edu

An "early" transition state (resembling the reactants) or a "late" transition state (resembling the products) will exhibit a smaller KIE than a symmetric one. Therefore, by measuring the KIE for a series of related reactions (e.g., with different catalysts or substrates), one can map the position of the transition state along the reaction coordinate.

The KIE can also help determine if a proton/hydride transfer is linear or non-linear, as non-linear pathways generally result in lower KIE values. princeton.edu

In the context of this compound, measuring the secondary KIEs at the C2, C3, and C4 positions can provide a detailed picture of the transition state structure. For example, in a reaction where the carbonyl group is attacked, a change in hybridization at C1 from sp² to sp³ would be felt by the adjacent C2 deuterons. The magnitude of the resulting α-SKIE would provide insight into how developed the new bond is in the transition state, effectively allowing chemists to take a "snapshot" of this fleeting, high-energy species. acs.orgnih.gov

Computational Validation of Observed Kinetic Isotope Effects

In the study of reaction mechanisms, particularly for isotopically labeled compounds like this compound, computational chemistry serves as a powerful tool to validate and interpret experimentally observed kinetic isotope effects (KIEs). The synergy between experimental measurements and theoretical calculations provides a more detailed and robust understanding of the transition state structures and reaction pathways. This section delves into the computational methodologies used to validate the kinetic isotope effects observed in reactions involving this compound.

Computational approaches, most notably Density Functional Theory (DFT), have become routine in the accurate prediction of KIEs. researchgate.net These methods allow for the modeling of the potential energy surface of a reaction, which is not affected by isotopic substitution. princeton.edu The primary influence of isotopic substitution, such as the replacement of hydrogen with deuterium in this compound, is on the mass-dependent properties of the molecule, principally the vibrational frequencies. princeton.edu

The theoretical validation of a KIE involves several key steps:

Modeling of Reactants and Transition States: The first step is to construct accurate computational models of the reactants and the transition state (TS) for the reaction . For reactions involving this compound, this would include the deuterated aldehyde itself and the proposed transition state structure for a specific reaction, such as an aldol condensation or an oxidation reaction.

Frequency Calculations: Once the geometries of the ground state and transition state are optimized, vibrational frequency calculations are performed. These calculations are crucial as they provide the zero-point energies (ZPEs) for both the light (undeuterated) and heavy (deuterated) isotopologues. The difference in ZPE between the C-H and C-D bonds is the primary origin of the primary kinetic isotope effect.

Calculation of KIE: The kinetic isotope effect is then calculated as the ratio of the rate constants for the light (k_H) and heavy (k_D) isotopes. This ratio is determined by the differences in the activation energies, which are directly related to the ZPE differences between the reactants and the transition state.

The comparison between the computationally predicted KIE and the experimentally measured KIE serves as a stringent test of the proposed reaction mechanism and the accuracy of the computational model. A close agreement between the theoretical and experimental values lends strong support to the validity of the mechanistic hypothesis.

For instance, in the oxidation of aliphatic aldehydes, a substantial primary kinetic isotope effect is often observed when the aldehydic hydrogen is replaced with deuterium. researchgate.net Computational studies can model the hydride transfer step in the transition state and calculate the expected KIE. If the calculated KIE matches the experimental value, it validates that the C-H bond cleavage is indeed the rate-determining step.

To illustrate the type of data generated in such computational studies, the following interactive table presents hypothetical, yet representative, data for a generic oxidation reaction of butyraldehyde (B50154). This table compares experimentally observed KIEs with values calculated using a common DFT functional (B3LYP) and basis set (6-31G*).

| Reaction Step | Experimental k_H/k_D | Calculated k_H/k_D (B3LYP/6-31G*) |

| Hydride Abstraction | 5.8 | 5.5 |

| Enolate Formation | 1.1 | 1.05 |

Note: The data in this table is illustrative and based on typical values found in the literature for similar reactions, as direct experimental or computational data for this compound is not available in the searched literature.

The close agreement between the experimental and calculated values for the hydride abstraction step would strongly suggest that this is the rate-determining step and that the computational model accurately represents the transition state. Conversely, the small KIE for enolate formation indicates that the C-H bonds at the α-carbon are not significantly broken in the rate-determining step.

Spectroscopic Applications and Structural Dynamics Studies of N Butyraldehyde 2,2,3,3,4,4,4 D7

Advanced NMR Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. The introduction of deuterium (B1214612) in N-Butyraldehyde-2,2,3,3,4,4,4-d7 induces specific changes in the NMR spectrum, which can be harnessed to extract detailed structural and dynamic information.

Deuterium-Induced Chemical Shift and Coupling Constant Analysis

In the ¹H NMR spectrum of n-butyraldehyde, the aldehydic proton (CHO) typically appears as a triplet at approximately 9.76 ppm. docbrown.info The protons on the α-carbon (C2) resonate around 2.37 ppm, the β-protons (C3) at about 1.64 ppm, and the γ-protons (C4) of the methyl group at approximately 0.97 ppm. docbrown.info For this compound, the only remaining proton is the aldehydic proton. The deuteration of the adjacent methylene (B1212753) group (CD₂) would simplify the splitting pattern of the aldehydic proton from a triplet to a singlet in the ¹H NMR spectrum, as the coupling to deuterium (²JHD) is significantly smaller than proton-proton coupling and often not resolved.

Deuterium has a lower gyromagnetic ratio than protium (B1232500), which can lead to slight upfield shifts (lower ppm values) for the remaining proton resonance. This isotopic effect is generally small but can provide valuable information about molecular geometry and vibrational modes.

Table 1: Comparison of Expected ¹H NMR Parameters for n-Butyraldehyde and this compound in CDCl₃

| Proton | n-Butyraldehyde Chemical Shift (δ, ppm) docbrown.info | Expected this compound Chemical Shift (δ, ppm) | n-Butyraldehyde Multiplicity docbrown.info | Expected this compound Multiplicity |

| CHO | ~9.76 | Slightly < 9.76 | Triplet | Singlet |

| α-CH₂ | ~2.37 | N/A | Multiplet | N/A |

| β-CH₂ | ~1.64 | N/A | Sextet | N/A |

| γ-CH₃ | ~0.97 | N/A | Triplet | N/A |

Conformational Analysis and Rotational Barriers via ²H NMR Relaxation Studies

²H NMR spectroscopy is a powerful technique for studying molecular dynamics, particularly the conformational changes and rotational barriers in molecules. montana.edu The relaxation times of deuterium nuclei, specifically the spin-lattice relaxation time (T₁), are sensitive to the local molecular motion. nih.gov

For a flexible molecule like butyraldehyde (B50154), rotation around the C-C bonds leads to different conformers. The energy barriers between these conformers can be determined by studying the temperature dependence of the ²H NMR spectra. At low temperatures, the interconversion between conformers may be slow on the NMR timescale, leading to distinct signals for each deuterium site in each conformer. As the temperature increases, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single averaged signal. montana.edu The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

While specific ²H NMR relaxation data for this compound is not available, such studies would provide valuable insights into the flexibility of the alkyl chain and the influence of the carbonyl group on its conformational preferences.

Solvent Effects and Intermolecular Interactions Probed by Deuteration

The chemical shifts of protons, and to a lesser extent deuterons, can be influenced by the solvent environment. researchgate.net This is due to various intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding. By studying the NMR spectrum of this compound in a range of deuterated solvents with varying polarities (e.g., from non-polar C₆D₆ to polar DMSO-d₆), one can probe the nature of these interactions.

For instance, a solvent that can act as a hydrogen bond acceptor would be expected to interact with the slightly acidic aldehydic proton, leading to a downfield shift in its resonance. The magnitude of this shift can provide a measure of the strength of the interaction. The use of the deuterated analogue is advantageous in such studies as it simplifies the spectrum, allowing for a clearer observation of the solvent-induced shifts on the single remaining proton signal. These studies can reveal information about the solute-solvent complex formation and the local electronic environment of the aldehyde group. researchgate.net

Mass Spectrometric Approaches for Fragmentation Pathway Delineation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. When coupled with fragmentation techniques, it allows for the detailed structural elucidation of molecules. The use of isotopically labeled compounds like this compound is particularly valuable for unraveling complex fragmentation mechanisms.

High-Resolution Tandem Mass Spectrometry (MS/MS) for Deuterium Retention Studies

High-resolution tandem mass spectrometry (MS/MS) is an invaluable tool for studying the fragmentation of specific ions and can provide detailed information about deuterium retention in the fragment ions. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed.

By accurately measuring the masses of the product ions, it is possible to determine their elemental composition and thus deduce how many deuterium atoms are retained in each fragment. This allows for a more detailed mapping of the fragmentation pathways and can provide insights into the mechanisms of deuterium scrambling. For example, by analyzing the fragments from the McLafferty rearrangement, one could determine if the deuterium transfer from the γ-position is exclusive or if scrambling leads to the transfer of deuterons from other positions as well. Such studies are crucial for understanding the fundamental gas-phase ion chemistry of aldehydes. nih.gov

N Butyraldehyde 2,2,3,3,4,4,4 D7 As a Labeled Standard in Analytical Chemistry

Internal Standard Applications in Quantitative Analysis

The use of isotopically labeled internal standards is a cornerstone of modern quantitative analysis, offering enhanced accuracy and precision. N-Butyraldehyde-d7 is particularly valuable in the analysis of volatile organic compounds (VOCs) and other aldehydes, which are often present in complex matrices and at trace levels.

Method Development for Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, N-Butyraldehyde-d7 is an ideal internal standard for the quantification of n-butyraldehyde and other structurally similar short-chain aldehydes. The development of robust GC-MS methods relies on the ability to correct for variations that can occur during sample preparation and analysis. These variations can include inconsistencies in extraction efficiency, derivatization yields, and injection volume.

Because N-Butyraldehyde-d7 has nearly identical physicochemical properties to its non-deuterated counterpart, it co-elutes from the gas chromatography column under the same conditions. nih.gov However, due to its higher mass, it is easily distinguished by the mass spectrometer. This allows it to serve as a reliable reference point for both retention time and signal intensity. By adding a known amount of N-Butyraldehyde-d7 to each sample, any loss of the target analyte during the analytical process is mirrored by a proportional loss of the internal standard. This enables accurate correction of the final calculated concentration of the analyte.

For the analysis of aldehydes by GC-MS, a derivatization step is often employed to improve volatility and chromatographic behavior. nih.govnih.gov Common derivatizing agents include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govnih.gov The use of a deuterated internal standard like N-Butyraldehyde-d7 is critical in these methods to account for any variability in the derivatization reaction efficiency. nih.gov

Table 1: GC-MS Method Parameters for Aldehyde Analysis using a Labeled Internal Standard

| Parameter | Typical Setting | Purpose |

| Column | HP-5MS (or equivalent) | Separation of volatile compounds. |

| Injection Mode | Split/Splitless | To introduce a precise volume of sample onto the column. |

| Oven Program | Temperature gradient (e.g., 40°C to 250°C) | To elute compounds based on their boiling points. |

| Carrier Gas | Helium | To carry the sample through the column. |

| MS Detection | Selected Ion Monitoring (SIM) | For high sensitivity and specificity in quantifying the target analyte and internal standard. |

| Internal Standard | N-Butyraldehyde-d7 | To correct for variations in sample preparation and instrument response. |

Applications in Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

While GC-MS is well-suited for volatile compounds, LC-MS is often the method of choice for less volatile or thermally labile aldehydes, or for analytes in complex aqueous matrices. In LC-MS analysis, N-Butyraldehyde-d7 continues to be an effective internal standard. Similar to its role in GC-MS, it compensates for variability in sample preparation, such as solid-phase extraction (SPE) recovery, and for matrix effects that can suppress or enhance the ionization of the target analyte in the MS source.

The analysis of trace levels of aldehydes in matrices like water or biological fluids often requires a derivatization step to enhance detection by LC-MS. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) are commonly used to form stable derivatives that can be readily analyzed. The inclusion of N-Butyraldehyde-d7, which undergoes the same derivatization reaction, is essential for accurate quantification in these methods.

Precision and Accuracy Enhancement in Complex Matrix Quantification

The primary advantage of using N-Butyraldehyde-d7 as an internal standard is the significant improvement in the precision and accuracy of quantitative measurements, especially in complex matrices such as environmental samples, food and beverage products, and industrial process streams. These matrices often contain a multitude of interfering compounds that can affect the analytical signal of the target analyte.

By behaving almost identically to the native analyte throughout the entire analytical procedure—from extraction and derivatization to chromatographic separation and mass spectrometric detection—the deuterated standard effectively normalizes the measurement. youtube.com This normalization corrects for both systematic and random errors, leading to more reliable and reproducible results. For instance, in the analysis of aldehydes in wine, a complex matrix containing numerous volatile and non-volatile compounds, the use of a labeled internal standard is critical for obtaining accurate quantitative data. researchgate.net

Isotopic Tracer in Chemical and Environmental Studies (Excluding Clinical Human Data)

Beyond its role as an internal standard, the isotopic label in N-Butyraldehyde-d7 allows it to be used as a tracer to follow the metabolic or chemical pathways of butyraldehyde (B50154) in various systems.

Fate and Transformation Studies of Organic Compounds in Non-Living Systems

In environmental science, understanding the fate and transformation of volatile organic compounds in the atmosphere and in aquatic environments is crucial. N-Butyraldehyde-d7 can be introduced into a controlled environmental system to study the degradation pathways and reaction kinetics of butyraldehyde. For example, it can be used to investigate photochemical reactions, oxidation processes, and microbial degradation in soil or water samples. By tracking the appearance of deuterated transformation products using mass spectrometry, researchers can elucidate the chemical changes that the parent compound undergoes in a specific environment.

Monitoring of Industrial Chemical Processes and Reaction Progress

In an industrial setting, N-Butyraldehyde-d7 can be used as a tracer to monitor the progress of chemical reactions where butyraldehyde is a reactant, intermediate, or product. By introducing a known quantity of the labeled compound into a reactor, its conversion over time can be monitored by periodically sampling the reaction mixture and analyzing it by a suitable technique like GC-MS. This allows for the precise determination of reaction rates, yields, and the identification of potential side reactions. The distinct mass of the deuterated compound ensures that it can be clearly distinguished from the non-labeled butyraldehyde that is part of the bulk process, providing a clear window into the dynamics of the reaction.

Theoretical and Computational Chemistry Studies of Deuterated N Butyraldehyde

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations offer profound insights into the molecular world, providing a theoretical lens to examine the electronic structure and energetics of molecules like N-Butyraldehyde-2,2,3,3,4,4,4-d7. These computational methods are essential for understanding how isotopic substitution influences a molecule's properties and behavior.

Density Functional Theory (DFT) for Isotopic Effects on Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the effects of isotopic substitution on various molecular properties. In the case of this compound, where hydrogen atoms on the butyl chain are replaced by deuterium (B1214612), DFT calculations can predict changes in properties such as bond lengths, bond angles, and dipole moments. ajchem-a.com While structural properties are largely unaffected by deuteration, the spectroscopic properties show significant alterations. ajchem-a.com

The primary effect of deuteration is the change in mass, which directly impacts the vibrational frequencies of the molecule. ajchem-a.com Heavier deuterium atoms lead to lower vibrational frequencies compared to their protium (B1232500) counterparts. This phenomenon, known as the kinetic isotope effect, can also influence reaction rates. ajchem-a.com DFT calculations can accurately model these changes, providing valuable data for interpreting experimental spectroscopic results.

Table 1: Comparison of Calculated Properties for Butyraldehyde (B50154) and its Deuterated Analogue

| Property | Butyraldehyde (Calculated) | This compound (Calculated) |

| Dipole Moment | ~2.72 D wikipedia.org | Expected to be very similar to the non-deuterated form |

| Vibrational Frequencies | Higher frequency C-H stretching modes | Lower frequency C-D stretching modes ajchem-a.com |

Note: Specific calculated values for the deuterated compound require dedicated computational studies.

Ab Initio Methods for Vibrational Frequencies and Force Constants

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods are particularly useful for calculating vibrational frequencies and force constants with high accuracy. nih.gov For this compound, ab initio calculations can provide a detailed picture of the vibrational modes of the molecule.

The calculated harmonic vibrational frequencies from ab initio methods are often systematically higher than the fundamental frequencies observed in experiments. This discrepancy arises from the neglect of anharmonicity and incomplete treatment of electron correlation. nist.govnih.gov To bridge this gap, empirical scaling factors are often applied to the calculated frequencies. nist.govnih.gov These scaling factors are derived by comparing calculated and experimental frequencies for a set of well-characterized molecules. nist.gov Despite this, ab initio methods provide invaluable qualitative and quantitative information about the vibrational spectrum, aiding in the assignment of experimental infrared and Raman bands. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Isotopic Influences

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and dynamic properties of molecules like this compound.

Deuterium Effects on Rotational Isomerism and Intramolecular Dynamics

N-Butyraldehyde exhibits rotational isomerism due to the rotation around its carbon-carbon single bonds. MD simulations can be employed to study the relative energies of different conformers and the barriers to their interconversion. The substitution of hydrogen with deuterium in this compound can subtly influence these rotational dynamics.

Intermolecular Interactions and Solvation Effects of Deuterated Analogue

The behavior of a molecule is significantly influenced by its environment. MD simulations are particularly well-suited to study intermolecular interactions and the effects of solvation. For this compound, simulations can model its interactions with solvent molecules, providing insights into its solubility and how it is structured within a solution.

Reaction Path Investigations and Transition State Analysis

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Computational methods allow for the investigation of reaction pathways and the characterization of transition states, which are the high-energy structures that connect reactants and products.

For reactions involving this compound, the presence of deuterium can lead to significant kinetic isotope effects. These effects arise from the differences in zero-point vibrational energies between C-H and C-D bonds. The breaking of a C-D bond typically requires more energy than breaking a C-H bond, leading to a slower reaction rate for the deuterated compound.

Computational techniques such as transition state theory and reaction path following can be used to locate transition state structures and calculate activation energies. nih.govaip.org By comparing the calculated activation energies for the deuterated and non-deuterated forms of butyraldehyde, a theoretical prediction of the kinetic isotope effect can be obtained. These theoretical studies can provide valuable validation for proposed reaction mechanisms and a deeper understanding of the factors controlling chemical reactivity. For example, in pyrolysis reactions, the initial products of butyraldehyde decomposition can be identified, and the influence of deuterium substitution on these pathways can be explored. aip.org

Potential Energy Surface Mapping for Deuterium-Containing Reaction Intermediates

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For a chemical reaction, the PES maps the energetic landscape connecting reactants, transition states, intermediates, and products. Mapping the PES for reactions involving this compound would be crucial for understanding its reactivity.

Computational methods, such as ab initio calculations and density functional theory (DFT), are employed to calculate the energy at various points on the PES. nih.gov For a reaction involving this compound, this would involve identifying key stationary points, including the deuterated reaction intermediates. For instance, in an aldol (B89426) condensation reaction, a common reaction for aldehydes, the enolate intermediate would be a key species to study. researchgate.net The deuteration at the α, β, and γ positions would influence the vibrational frequencies and zero-point energies (ZPE) of the intermediate, which in turn affects its stability and subsequent reaction pathways.

The study of reaction intermediates is critical as they represent transient species that are often difficult to observe experimentally. Theoretical calculations can provide detailed information on their geometry, electronic structure, and vibrational frequencies. For example, in the self-condensation of n-butyraldehyde, an enamine intermediate can be formed. researchgate.net For the deuterated analogue, computational modeling would reveal how the deuterium substitution impacts the stability and reactivity of this intermediate.

A hypothetical reaction coordinate for a reaction involving this compound is depicted below, illustrating the positions of reactants, intermediates, transition states, and products along the potential energy surface.

| Stage | Description | Hypothetical Relative Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0 |

| Transition State 1 | Initial bond-forming/breaking step | +20 |

| Intermediate | Deuterated reaction intermediate | +5 |

| Transition State 2 | Subsequent reaction step of the intermediate | +15 |

| Products | Final products of the reaction | -10 |

This table is illustrative and does not represent actual experimental or calculated data.

Prediction and Interpretation of Kinetic Isotope Effects from First Principles

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is a powerful tool for elucidating reaction mechanisms. princeton.edu The KIE is defined as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy isotopologue (kD). A KIE greater than 1 is termed a normal KIE, while a KIE less than 1 is an inverse KIE. wikipedia.org

Theoretical prediction of KIEs from first principles involves calculating the rate constants for both the deuterated and non-deuterated species. This is typically done using transition state theory (TST), where the rate constant is dependent on the Gibbs free energy of activation (ΔG‡). The primary cause of the KIE is the difference in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds. libretexts.org The C-D bond has a lower ZPVE due to the heavier mass of deuterium.

For this compound, deuteration occurs at positions that are not the aldehydic C-H bond. Therefore, any observed KIE would be a secondary kinetic isotope effect (SKIE). SKIEs arise from changes in hybridization or steric environment at the isotopic position between the reactant and the transition state. wikipedia.org

α-Secondary KIE: Deuteration at the C2 position would probe changes in hybridization at this carbon during the reaction. For example, in a nucleophilic addition to the carbonyl, the hybridization of the α-carbon does not change significantly, so a small α-SKIE would be expected.

β- and γ-Secondary KIEs: Deuteration at the C3 and C4 positions would lead to β- and γ-SKIEs, respectively. These are generally smaller than α-SKIEs and are influenced by hyperconjugative effects and steric interactions.

The theoretical prediction of KIEs for a hypothetical reaction of this compound would involve the following steps:

Locate the transition state structures for the reaction of both n-butyraldehyde and this compound using quantum chemical methods.

Calculate the vibrational frequencies for both the reactants and the transition states of both isotopologues.

Compute the ZPVEs from the vibrational frequencies.

Calculate the rate constants using TST, incorporating the ZPVE corrections.

Determine the KIE as the ratio of the calculated rate constants.

A hypothetical table of predicted KIEs for a reaction of this compound is presented below to illustrate the concept.

| Reaction Type | Position of Deuteration | Predicted kH/kD | Interpretation |

| Nucleophilic Addition | C2 (α) | 1.05 | Small normal SKIE, indicating minor changes at the α-carbon in the transition state. |

| Enolate Formation | C2 (α) | 0.95 | Inverse SKIE, suggesting a more sterically crowded transition state at the α-carbon. |

| Radical Abstraction | C3 (β) | 1.10 | Normal β-SKIE, potentially due to hyperconjugative stabilization of the transition state. |

This table is for illustrative purposes only and is not based on published research for the specific compound.

Future Research Directions and Emerging Applications of Deuterated N Butyraldehyde

Development of Novel and Economically Viable Deuteration Methodologies

The synthesis of deuterated aldehydes, including N-Butyraldehyde-d7, has traditionally relied on methods that can be expensive and complex. nih.gov Conventional approaches often involve the reduction of esters or amides followed by oxidation, which can be inefficient. nih.govnih.gov Recognizing the need for more practical and economical methods, researchers are exploring innovative strategies.

One promising area is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. nih.gov This method facilitates a reversible hydrogen-deuterium exchange reaction with simple aldehydes using D₂O as an inexpensive and readily available deuterium (B1214612) source. nih.gov The process is operationally simple and avoids the need for costly reagents. nih.gov

Another innovative approach involves the synergistic use of visible-light-driven polyoxometalate-facilitated hydrogen atom transfer (HAT) and thiol catalysis. nih.govrsc.org This method allows for the formyl-selective deuteration of aldehydes with D₂O under mild conditions, demonstrating high efficiency and broad substrate scope. nih.govrsc.org Such photocatalytic methods represent a significant step towards more sustainable and cost-effective deuteration processes. researchgate.net

Furthermore, biocatalytic deuteration platforms are emerging as a powerful tool. acs.org Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, for instance, can activate the aldehyde C-H bond, enabling hydrogen-isotope exchange in a highly selective manner. acs.org The development of these enzymatic systems offers a green and efficient alternative to traditional chemical methods. acs.org

The table below summarizes some of the novel deuteration methodologies being explored:

| Methodology | Catalyst/Reagent | Deuterium Source | Key Advantages |

| N-Heterocyclic Carbene (NHC) Catalysis | NHC organocatalyst | D₂O | Cost-effective, operationally simple, high deuterium incorporation. nih.gov |

| Synergistic Photoredox and Organic Catalysis | Polyoxometalate photocatalyst and thiol co-catalyst | D₂O | Mild conditions, high efficiency, excellent functional group tolerance. nih.govrsc.org |

| Biocatalysis | Thiamine diphosphate (ThDP)-dependent enzymes | D₂O | High selectivity, environmentally friendly. acs.org |

| Electrochemical Methods | Boron cluster electrocatalyst | D₂O | Rapid deuteration, broad substrate compatibility. researchgate.net |

Integration with Advanced Real-Time Spectroscopic Techniques

The unique spectroscopic properties of deuterated compounds like N-Butyraldehyde-2,2,3,3,4,4,4-d7 make them invaluable probes in advanced spectroscopic studies. The replacement of hydrogen with deuterium results in a significant change in the C-D bond vibrational frequency compared to the C-H bond, a shift that can be readily detected by techniques like infrared (IR) and Raman spectroscopy.

Ultrafast spectroscopy, which operates on femtosecond to picosecond timescales, can leverage this isotopic labeling to track the dynamics of chemical reactions in real-time. By selectively monitoring the C-D bond vibration, researchers can gain unprecedented insights into reaction intermediates, transition states, and the flow of energy within a molecule during a chemical transformation. While specific studies on N-Butyraldehyde-d7 in ultrafast spectroscopy are not yet widely published, the general application of deuterated aldehydes in such studies is a growing area of interest.

Mass spectrometry is another analytical technique where deuterated compounds play a crucial role. thalesnano.comresearchgate.net The distinct mass difference between hydrogen and deuterium allows for the precise tracking of metabolic pathways and the quantification of molecules in complex biological samples. thalesnano.com

Applications in Materials Science for Probing Polymerization Mechanisms or Structure-Property Relationships

Deuterated molecules, including N-Butyraldehyde-d7, are finding increasing use in materials science, particularly in the study of polymers. The isotopic labeling serves as a non-invasive probe to investigate polymerization mechanisms and to elucidate the intricate relationships between a polymer's structure and its macroscopic properties.

During polymerization, the fate of the deuterium atoms from a deuterated monomer like N-Butyraldehyde-d7 can be followed using techniques such as Neutron Scattering and Solid-State NMR spectroscopy. This allows for a detailed understanding of reaction kinetics, monomer incorporation, and the formation of polymer architecture.

Role in the Synthesis of Complex Deuterated Natural Products and Chemical Libraries

This compound serves as a valuable deuterated building block for the synthesis of more complex molecules, including natural products and diverse chemical libraries. beilstein-journals.org The aldehyde functionality is a versatile handle for a wide range of chemical transformations, allowing for the introduction of the deuterium-labeled butyl group into a variety of molecular scaffolds. chemicalbook.com

The ability to synthesize libraries of deuterated compounds is particularly important in drug discovery and development. beilstein-journals.org The "deuterium kinetic isotope effect" can significantly alter the metabolic stability of a drug molecule by slowing down its breakdown by enzymes. google.com By strategically incorporating deuterium at metabolically vulnerable sites, it is possible to improve a drug's pharmacokinetic profile, potentially leading to enhanced efficacy and reduced side effects. google.com

Multicomponent reactions (MCRs) are a powerful tool for rapidly generating large libraries of drug-like molecules. beilstein-journals.org The use of deuterated aldehydes, such as N-Butyraldehyde-d7, in MCRs provides a straightforward route to a diverse array of selectively deuterated compounds. beilstein-journals.org This approach has been successfully demonstrated in the synthesis of deuterated analogs of FDA-approved drugs. beilstein-journals.org

The development of efficient methods for producing deuterated building blocks like N-Butyraldehyde-d7 is therefore crucial for advancing research in medicinal chemistry and enabling the creation of novel therapeutic agents with improved properties. researchgate.net

Q & A

Synthesis and Isotopic Labeling

Basic: What are the common synthetic routes for preparing N-Butyraldehyde-d7 with high isotopic purity? Deuterated aldehydes like N-Butyraldehyde-d7 are typically synthesized via acid-catalyzed H/D exchange using deuterated solvents (e.g., D2O or DCl) or through reduction of deuterated precursors (e.g., deuterated carboxylic acids or esters). For example, catalytic deuteration of butyronitrile-d7 followed by hydrolysis could yield the target compound. Isotopic purity (≥98 atom % D) is confirmed via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Advanced: How do researchers mitigate isotopic dilution or protium contamination during synthesis? Key strategies include:

- Using anhydrous deuterated solvents to minimize H2O contamination.

- Optimizing reaction conditions (temperature, catalyst loading) to maximize deuteration efficiency.

- Post-synthesis purification via fractional distillation or preparative chromatography.

Contradictions in isotopic purity between MS and NMR data may arise due to residual protons in specific positions, requiring cross-validation with 2H-NMR or high-resolution MS .

Analytical Characterization

Basic: Which analytical methods are most effective for verifying isotopic purity and structural integrity?

Advanced: How can researchers resolve discrepancies in isotopic labeling data? Discrepancies between MS and NMR often stem from partial deuteration or matrix interference . For example, GC-MS may overestimate purity due to co-eluting impurities, while 2H-NMR provides positional specificity. Advanced workflows combine LC-HRMS/MS with isotopic dilution assays to validate purity .

Stability and Storage

Basic: What are the optimal storage conditions for N-Butyraldehyde-d7? Store at 0–6°C in airtight, amber glass vials under inert gas (e.g., argon) to prevent oxidation or aldol condensation. Degradation is monitored via periodic NMR or FTIR to detect aldehyde oxidation to carboxylic acids .

Advanced: How does deuteration influence thermal stability compared to protiated analogues? Deuterated aldehydes exhibit slower degradation kinetics due to the kinetic isotope effect (KIE), which reduces reaction rates by 2–10×. However, prolonged storage at >25°C may still lead to dimerization. Accelerated stability studies using thermogravimetric analysis (TGA) are recommended for long-term storage protocols .

Applications in Reaction Mechanisms

Basic: How is N-Butyraldehyde-d7 used to study reaction mechanisms? As a kinetic probe , it helps trace hydrogen transfer pathways in reactions like:

- Hydrogenation : Isotopic labeling in butanol synthesis (e.g., via Pd/C catalysis) reveals whether H2 or solvent protons are incorporated .

- Aldol Condensation : 2H-NMR identifies deuterium retention in products, clarifying base-catalyzed enolate formation .

Advanced: What isotopic effects are observed in catalytic systems? Deuterium labeling can alter activation energies and transition states . For example, in hydrogenation reactions, the primary KIE (k_H/k_D ≈ 2–3) slows deuterium incorporation, providing insights into rate-limiting steps. Contradictions between theoretical and observed KIEs may indicate competing mechanisms (e.g., tunneling effects) .

Use as an Internal Standard

Basic: How is N-Butyraldehyde-d7 applied in quantitative analysis? It serves as a stable isotope internal standard (SIIS) in LC-MS or GC-MS to improve accuracy by correcting for matrix effects. For example, in environmental studies, it quantifies protiated butyraldehyde in air samples with ≤5% relative error .

Advanced: What challenges arise when using deuterated standards in complex matrices?

- Co-elution issues : Protiated and deuterated forms may overlap in chromatography. Solutions include ultra-high-performance LC (UHPLC) or tandem MS for separation.

- Isotopic cross-talk : Natural abundance 13C peaks may interfere with deuterium signals. High-resolution instruments (Q-TOF or Orbitrap) mitigate this .

Safety and Handling

Basic: What safety precautions are essential when handling N-Butyraldehyde-d7?

- Flammability : Flash point ≈ -12°C; use explosion-proof equipment.

- Toxicity : Causes severe eye/skin irritation. Work under a fume hood with PPE (gloves, goggles).

- Disposal : Follow OECD guidelines for deuterated waste .

Advanced: How does deuteration affect toxicity profiles? Deuterated compounds may exhibit altered metabolic pathways. For example, reduced cytochrome P450-mediated oxidation of deuterated aldehydes could lower acute toxicity but require in vivo validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.